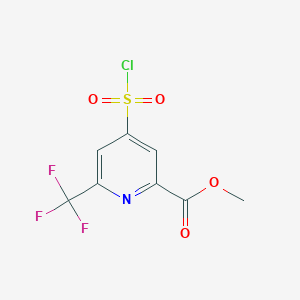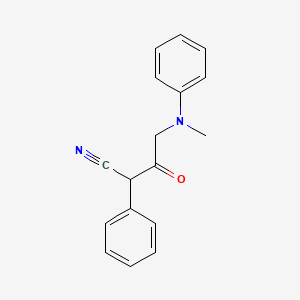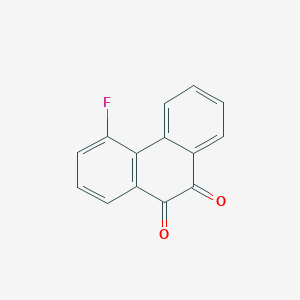
N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline is a chemical compound with the molecular formula C16H27NO3S. It is known for its unique structure, which includes a dimethylamino group, an octan-2-yloxy group, and a sulfonyl group attached to an aniline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline typically involves the following steps:
Starting Materials: The synthesis begins with aniline, which is reacted with dimethyl sulfate to introduce the dimethylamino group.
Formation of the Octan-2-yloxy Group: The next step involves the reaction of the intermediate with octan-2-ol in the presence of a suitable catalyst to form the octan-2-yloxy group.
Introduction of the Sulfonyl Group: Finally, the compound is treated with a sulfonyl chloride derivative to introduce the sulfonyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The industrial methods also include purification steps such as recrystallization and chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylaniline: A simpler analog with a dimethylamino group attached to an aniline ring.
N,N-Diethylaniline: Similar to N,N-Dimethylaniline but with ethyl groups instead of methyl groups.
N,N-Dimethyl-4-methoxyaniline: Contains a methoxy group instead of an octan-2-yloxy group.
Uniqueness
N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline is unique due to the presence of the octan-2-yloxy and sulfonyl groups, which impart distinct chemical and biological properties compared to its simpler analogs. These structural features make it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
61165-55-7 |
|---|---|
Formule moléculaire |
C16H27NO3S |
Poids moléculaire |
313.5 g/mol |
Nom IUPAC |
octan-2-yl 4-(dimethylamino)benzenesulfonate |
InChI |
InChI=1S/C16H27NO3S/c1-5-6-7-8-9-14(2)20-21(18,19)16-12-10-15(11-13-16)17(3)4/h10-14H,5-9H2,1-4H3 |
Clé InChI |
PZJRVULQHBKVNU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)OS(=O)(=O)C1=CC=C(C=C1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


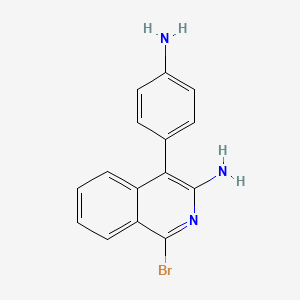
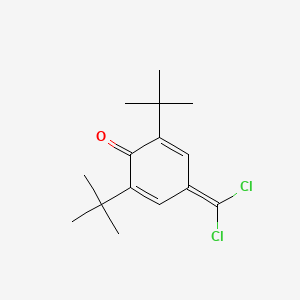
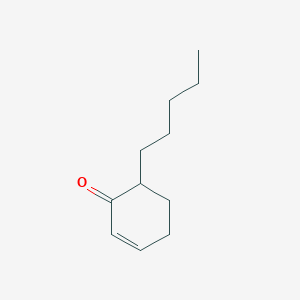
![2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide](/img/structure/B13992982.png)
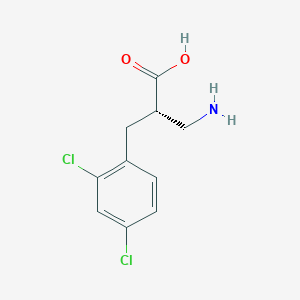
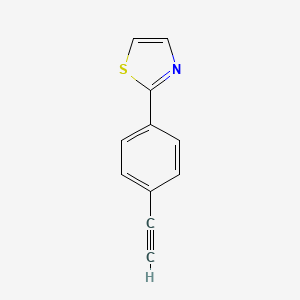
![2-(3,4-Dichlorophenyl)-4,6-dimethyl-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B13992995.png)
